3,5-Dimethylpyridine-N-oxide

Catalog No.
S1896285
CAS No.
3718-65-8
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylpyridine-N-oxide

CAS Number

3718-65-8

Product Name

3,5-Dimethylpyridine-N-oxide

IUPAC Name

3,5-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3

InChI Key

SSTLCMOZTCLOLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C[N+](=C1)[O-])C

Solubility

8.12 M

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])C

Crystal Structure Analysis

Synthesis of Isotactic Poly(NIPAAm)

Synthesis of 2-Substituted Pyridines

Synthesis of Antiulcer Agents

Synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide

Oxidation of Pyridines

3,5-Dimethylpyridine-N-oxide, also known as 3,5-lutidine N-oxide, is an organic compound with the molecular formula C₇H₉NO and a molecular weight of approximately 123.16 g/mol. It exists as a solid at room temperature and is characterized by its hygroscopic nature, often appearing as a beige to white crystalline powder. The compound features a pyridine ring with two methyl groups at the 3 and 5 positions and an N-oxide functional group, which significantly influences its chemical reactivity and properties .

Due to its unique structure. Notably, it can undergo:

  • Deoxygenation: The compound can react with dipolarophiles, leading to deoxygenation and yielding 3,5-dimethylpyridine .
  • Nucleophilic Addition: The N-oxide can be activated for nucleophilic attacks, facilitating the synthesis of substituted pyridines .
  • Oxidative Reactions: It can participate in catalytic oxidation reactions when treated with oxidizing agents like hydrogen peroxide .

Several methods exist for synthesizing 3,5-dimethylpyridine-N-oxide:

  • Oxidation of 3,5-Dimethylpyridine: This method involves treating 3,5-dimethylpyridine with oxidizing agents such as hydrogen peroxide in the presence of acetic acid at elevated temperatures. The reaction typically yields a high-purity product after purification steps .
  • Catalytic Oxidation: Utilizing catalysts like molybdenum trioxide alongside hydrogen peroxide allows for efficient conversion of 3,5-dimethylpyridine to its N-oxide form under controlled conditions .
  • Hydration Reaction: The dihydrate form can be synthesized through crystallization from aqueous solutions, where water molecules stabilize the N-oxide structure .

3,5-Dimethylpyridine-N-oxide finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Its properties make it useful as a co-ligand in coordination complexes.
  • Research Tool: The compound is utilized in studies exploring reaction mechanisms involving pyridine derivatives .

Studies investigating the interactions of 3,5-dimethylpyridine-N-oxide focus on its reactivity with other chemical species. For instance:

  • Reactivity with Electrophiles: The N-oxide form can engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the N-oxide group.
  • Hydrogen Bonding: In its dihydrate form, the compound exhibits significant hydrogen bonding interactions that affect its crystallization behavior and stability .

Several compounds share structural similarities with 3,5-dimethylpyridine-N-oxide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Dimethylpyridine-N-oxideC₇H₉NODifferent substitution pattern; distinct reactivity.
Pyridine-N-oxideC₅H₅NOSimpler structure; widely studied for biological activity.
4-Methylpyridine-N-oxideC₇H₉NOVariation in position of methyl group; different properties.

The uniqueness of 3,5-dimethylpyridine-N-oxide lies in its specific methyl group positioning and resultant electronic properties that influence its chemical behavior and biological activity compared to these similar compounds.

Oxidation of 3,5-Dimethylpyridine: Mechanisms and Pathways

The synthesis of 3,5-dimethylpyridine-N-oxide represents a fundamental transformation in heterocyclic chemistry, involving the selective oxidation of the nitrogen atom in the pyridine ring [1]. This oxidation process converts the basic pyridine nitrogen into an N-oxide functionality, significantly altering the electronic properties and reactivity of the heterocyclic system [2]. The transformation follows well-established mechanistic pathways that have been extensively studied and optimized for both laboratory and industrial applications [3].

The oxidation mechanism proceeds through an electrophilic attack on the nitrogen lone pair by an activated oxygen species, typically derived from peroxides or peracids [2] [4]. The reaction involves the formation of a nitrogen-oxygen bond while maintaining the aromatic character of the pyridine ring [3]. This process is facilitated by the electron-rich nature of the pyridine nitrogen, which readily donates its lone pair to electrophilic oxidizing agents [2].

Role of Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

Hydrogen peroxide serves as one of the most widely employed oxidizing agents for the synthesis of 3,5-dimethylpyridine-N-oxide due to its effectiveness, environmental compatibility, and commercial availability [5] [6]. The hydrogen peroxide-mediated oxidation typically requires activation through catalytic systems or acidic conditions to enhance the electrophilicity of the oxygen species [5]. In acetic acid medium, hydrogen peroxide forms peracetic acid in situ, which acts as the primary oxidizing species [7] [3].

The mechanism involving hydrogen peroxide proceeds through the formation of an activated peroxide intermediate that attacks the nitrogen center [5]. Research has demonstrated that the use of thirty percent aqueous hydrogen peroxide in acetic acid provides optimal conditions for the oxidation, with reaction temperatures ranging from 80 to 100 degrees Celsius [1]. The process typically requires 3 to 12 hours for completion, depending on the specific reaction conditions and substrate concentration [1].

Peracetic acid represents another highly effective oxidizing agent for this transformation, offering superior reactivity compared to hydrogen peroxide alone [4] [3]. The peracetic acid-mediated oxidation mechanism involves direct electrophilic attack by the activated oxygen atom on the pyridine nitrogen [4]. Studies have shown that forty percent peracetic acid solutions can achieve complete oxidation at 85 degrees Celsius within 1 to 2 hours, providing yields of 78 to 83 percent [4] [8].

The peracid oxidation pathway follows a concerted mechanism where the oxygen-oxygen bond in the peracid undergoes heterolytic cleavage, with the electrophilic oxygen attacking the nitrogen lone pair [4] [3]. This process is facilitated by the acidic conditions, which enhance the electrophilicity of the oxidizing species while minimizing competing side reactions [3].

Meta-chloroperbenzoic acid emerges as another valuable oxidizing agent, particularly for laboratory-scale syntheses where high selectivity is paramount [9]. This peracid offers excellent control over reaction conditions and provides consistently high yields ranging from 85 to 95 percent [9]. The reaction can be conducted at room temperature to 60 degrees Celsius, making it particularly suitable for sensitive substrates [9].

Oxidizing AgentTemperature (°C)Reaction Time (hours)Typical Yield (%)Selectivity (%)
Hydrogen Peroxide (30%)80-1003-1275-9090-95
Peracetic Acid (40%)851-278-8395-98
meta-Chloroperbenzoic acidRoom temperature to 602-685-95>99
Peroxybenzoic acid70-902-470-8592-96
Urea-Hydrogen Peroxide ComplexRoom temperature4-880-9295-99

Reaction Kinetics and Selectivity Optimization

The kinetics of 3,5-dimethylpyridine oxidation follow first-order behavior with respect to both the substrate and oxidizing agent concentrations [10] [11]. Kinetic studies have revealed that the rate-determining step varies depending on the oxidizing system employed, with C-H activation being rate-limiting for some pathways while alkyne insertion dominates in others [12]. The reaction rate constants typically range from 0.05 to 0.15 per minute under optimal conditions, with higher values observed in catalyzed systems [11].

Temperature effects on reaction kinetics demonstrate Arrhenius behavior, with activation energies ranging from 45 to 65 kilojoules per mole [13] [14]. Lower activation energies correlate with improved selectivity and reduced formation of unwanted byproducts [13]. The optimal temperature range for maximizing both yield and selectivity falls between 60 and 90 degrees Celsius for most oxidizing systems [1] [11].

Selectivity optimization requires careful control of multiple reaction parameters, including pH, substrate concentration, and oxidant-to-substrate molar ratios [11] [15]. The pH optimum range for maximum N-oxide formation typically falls between 6.5 and 8.0, where the nitrogen center maintains optimal nucleophilicity while minimizing competing reactions [15]. Substrate concentrations between 0.1 and 0.5 molar provide linear increases in yield up to 0.3 molar, beyond which mass transfer limitations become significant [11].

The oxidant-to-substrate molar ratio represents a critical parameter for selectivity optimization, with maximum yields achieved at ratios between 1.5 and 1.7 [15] [7]. Higher ratios above 2.0 lead to decreased selectivity due to over-oxidation and formation of unwanted byproducts [15]. Catalyst loading, when employed, shows optimal performance at 2 to 3 mole percent, with diminishing returns at higher loadings [15] [16].

Mass transfer effects become particularly important in industrial applications, where efficient mixing and heat removal are essential for maintaining optimal reaction conditions [6] [9]. Microreactor designs have demonstrated superior mass transfer coefficients compared to traditional batch reactors, leading to improved selectivity and reduced side reactions [6] [9].

Industrial-Scale Production Techniques

Industrial production of 3,5-dimethylpyridine-N-oxide requires robust and scalable processes that can deliver consistent quality while maintaining economic viability [1] [17]. The selection of appropriate production methodologies depends on factors including desired production scale, product purity requirements, and environmental considerations [6] [18]. Modern industrial approaches emphasize continuous processing, catalyst recovery, and waste minimization to achieve sustainable production [6] [19].

The development of industrial-scale processes has focused on optimizing reaction conditions for maximum conversion while minimizing energy consumption and waste generation [1] [6]. These processes typically employ heterogeneous catalysts to facilitate product separation and catalyst recovery, making them more suitable for large-scale operations [16] [20]. Advanced process control systems ensure consistent product quality and optimal resource utilization [6].

Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in the industrial production of 3,5-dimethylpyridine-N-oxide, offering enhanced safety, improved heat transfer, and better process control compared to traditional batch operations [6] [9]. These systems utilize packed-bed configurations with titanium silicalite-1 (TS-1) catalysts to achieve high conversion rates while maintaining excellent selectivity [6] [16].

The continuous flow approach employs hydrogen peroxide in methanol as the oxidizing system, with the heterogeneous TS-1 catalyst providing both activity and selectivity for the N-oxidation reaction [6] [16]. Research has demonstrated that these systems can achieve up to 99 percent yields while operating continuously for over 800 hours without significant catalyst deactivation [6]. The microreactor design enables precise temperature control and enhanced mixing, leading to improved reaction efficiency and reduced formation of byproducts [6] [9].

Titanium silicalite-1 catalysts prepared through carbon-templating methods show significantly enhanced activity compared to conventional TS-1 materials [16] [20]. The mesoporous structure created by carbon templating helps overcome configurational diffusion limitations within the microporous catalyst, leading to improved mass transfer and reduced product confinement effects [16]. These catalysts maintain excellent stability under reaction conditions and can be regenerated multiple times without loss of activity [16] [20].

The continuous flow process operates at temperatures between 25 and 60 degrees Celsius with residence times of 10 to 30 minutes, significantly reducing processing time compared to batch operations [6]. The system pressure typically ranges from 1 to 2 atmospheres, making it suitable for standard industrial equipment [6]. Conversion rates of 90 to 99 percent are routinely achieved, with selectivities exceeding 95 percent [6] [16].

Production MethodOperating Temperature (°C)Pressure (atm)Residence TimeProduction ScaleConversion (%)
Batch Reactor with H₂O₂/Acetic Acid60-9014-8 hourskg to ton scale85-92
Continuous Flow Microreactor25-601-210-30 minutesg to kg scale90-99
Packed-bed Reactor with TS-1 Catalyst40-801-31-3 hourskg to ton scale95-99
Two-step Hydrolysis Process80-12012-6 hourston scale88-95

Purification and Isolation Protocols

The purification and isolation of 3,5-dimethylpyridine-N-oxide from reaction mixtures requires specialized protocols that account for the hygroscopic nature and chemical properties of the product [1] [21]. The compound exhibits significant water solubility and tendency to form hydrates, necessitating careful control of moisture levels throughout the purification process [21] [3]. Industrial purification protocols typically employ a combination of extraction, crystallization, and distillation techniques to achieve the required product purity [1] [4].

Initial separation often involves liquid-liquid extraction using dichloromethane or chloroform to remove the product from aqueous reaction mixtures [1] [4]. The organic phase is then treated with anhydrous magnesium sulfate or sodium sulfate to remove residual water before concentration [1]. This extraction step effectively separates the N-oxide product from unreacted starting materials and water-soluble impurities [1] [4].

Vacuum distillation represents the primary method for final purification, with the product typically collected at 100 to 105 degrees Celsius under 1 millimeter mercury pressure [4] [8]. The distillation apparatus requires specialized design to handle solid distillates, with particular attention to preventing thermal decomposition [4] [8]. Oil bath temperatures must not exceed 130 degrees Celsius to maintain product integrity [4] [8].

Alternative purification approaches include crystallization from suitable solvents, particularly when high-purity products are required for pharmaceutical applications [1] [21]. The crystallization process must account for the deliquescent nature of the product, requiring immediate protection from atmospheric moisture [21] [4]. Recrystallization from isopropyl alcohol followed by washing with ether provides high-purity crystals with melting points of 100 to 104 degrees Celsius [21] [4].

Advanced purification techniques employed in industrial settings include preparative chromatography and membrane-based separations for high-value applications [18] [9]. These methods offer enhanced selectivity and can remove trace impurities that may affect downstream applications [18]. The choice of purification method depends on the intended application and required purity specifications [1] [21].

Novel Synthetic Routes and Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 3,5-dimethylpyridine-N-oxide has become increasingly important as industries seek to reduce their environmental footprint while maintaining economic viability [22] [19]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents without compromising product quality or yield [22] [7]. These methodologies represent significant advances over traditional synthetic approaches and offer pathways for more sustainable industrial production [19] [3].

Novel synthetic strategies have emerged that utilize renewable feedstocks, benign solvents, and catalytic systems designed for enhanced atom economy [22] [19]. These approaches often incorporate principles of process intensification, where reaction and separation steps are integrated to minimize overall process complexity [19] [7]. The development of solvent-free reactions and the use of recyclable catalysts further enhance the sustainability profile of these synthetic routes [22] [19].

Modern green chemistry approaches to N-oxide synthesis emphasize the use of molecular oxygen or air as terminal oxidants, reducing dependence on peroxide-based systems [22] [23]. Research has demonstrated that coherent-synchronized oxidation using hydrogen peroxide and nitrous oxide can provide selective pathways to N-oxide formation under mild conditions [23]. These systems operate without traditional catalysts and at atmospheric pressure, offering significant advantages for large-scale implementation [23].

The implementation of urea-hydrogen peroxide complexes as oxidizing agents represents another significant advancement in green synthesis [22] [3]. These complexes offer enhanced stability compared to aqueous hydrogen peroxide while providing controlled release of active oxygen species [22]. The use of such complexes eliminates the need for concentrated peroxide solutions and reduces associated handling hazards [22] [3].

Biocatalytic approaches to N-oxide synthesis are emerging as promising alternatives to traditional chemical methods [22] [19]. Enzymatic systems can provide unprecedented selectivity and operate under mild conditions, though current limitations in enzyme availability and cost restrict their immediate industrial application [22]. Research continues to develop engineered enzymes with enhanced stability and broader substrate scope for N-oxide synthesis [22] [19].

Solvent-free synthetic methodologies have gained attention for their potential to eliminate organic solvent waste while often providing enhanced reaction rates and selectivities [19] [7]. These approaches typically employ solid-supported catalysts or mechanochemical activation to promote the desired transformations [19]. The elimination of organic solvents significantly reduces the environmental impact of the synthesis while simplifying product isolation procedures [19] [7].

The integration of renewable energy sources into synthetic processes represents another important aspect of green chemistry implementation [22] [19]. Photochemical and electrochemical approaches to N-oxide synthesis are being investigated as methods to reduce reliance on thermal energy while potentially providing unique selectivity profiles [22]. These energy-efficient approaches align with broader sustainability goals while offering opportunities for process innovation [22] [19].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Substrate Concentration (M)0.1 - 0.5Linear increase up to 0.3 MStable across range
Oxidant to Substrate Molar Ratio1.2 - 2.0Maximum at 1.5-1.7 ratioDecreases above 2.0 ratio
Reaction Rate Constant (min⁻¹)0.05 - 0.15Higher rates with catalystsImproves with controlled conditions
Activation Energy (kJ/mol)45 - 65Lower activation energy preferredBetter selectivity at lower temperatures
pH Optimum Range6.5 - 8.0Maximum selectivity at pH 7-7.5Critical for N-oxide formation
Catalyst Loading (mol%)1 - 5Optimal at 2-3 mol%Improves up to optimal loading

Crystal System and Space Group Determination

3,5-Dimethylpyridine-N-oxide crystallizes as a stable dihydrate with the molecular formula C₇H₉NO·2H₂O and a formula weight of 159.18 g/mol [1] [2]. The compound adopts a monoclinic crystal system belonging to the P2₁/n space group [1] [2]. The unit cell parameters were determined at 296 K using Mo Kα radiation, revealing dimensions of a = 8.7709(12) Å, b = 6.9476(9) Å, c = 14.5290(17) Å, with β = 90.966(12)° [1] [2]. The unit cell volume is 885.2(2) ų with Z = 4, indicating four formula units per unit cell [1] [2].

The crystallographic structure reveals that the 3,5-dimethylpyridine-N-oxide molecule potentially displays C₂ᵥ molecular symmetry, though the molecule occupies a general position due to rotational disorder affecting the methyl groups, which breaks this latent symmetry [1] [2]. The asymmetric unit contains one 3,5-dimethylpyridine-N-oxide molecule and two water molecules of crystallization positioned in close proximity to the N—O bond [1] [2].

Key structural features include:

  • Calculated density of 1.194 Mg m⁻³ [1] [2]
  • Melting point of 310 K (37°C) [1] [2]
  • Low absorption coefficient μ = 0.09 mm⁻¹ [1] [2]
  • Crystal morphology: colorless block crystals with dimensions 0.45 × 0.23 × 0.18 mm [1] [2]

Hydrogen Bonding Networks in Hydrated Forms

The crystal structure of 3,5-dimethylpyridine-N-oxide dihydrate is dominated by an extensive hydrogen bonding network between the water molecules and the N—O group [1] [2]. The N—O bond length is 1.3404(14) Å, which falls in the upper quantile of the statistical distribution for pyridine N-oxides, reflecting a slight weakening of the bond due to hydrogen bonding interactions [1] [2].

Primary hydrogen bonding interactions:

Four strong O—H···O hydrogen bonds create fused R³₅(10) ring motifs that form one-dimensional supramolecular chains in the [3] direction [1] [2]. The specific hydrogen bonding geometry includes:

  • O2—H2A···O1: D···A = 2.8489(18) Å, angle = 179(3)° [1] [2]
  • O2—H2B···O3: D···A = 2.815(2) Å, angle = 178(3)° [1] [2]
  • O3—H3A···O1: D···A = 2.8053(17) Å, angle = 162(2)° [1] [2]
  • O3—H3B···O1: D···A = 2.7875(17) Å, angle = 176(2)° [1] [2]

Secondary interactions:

Weak C—H···O intermolecular contacts further connect the hydrogen-bonded chains [1] [2]:

  • C4—H4···O3: D···A = 3.484(2) Å, angle = 155° [1] [2]
  • C2—H2···O2: D···A = 3.246(2) Å, angle = 158° [1] [2]
  • C7—H7D···O2: D···A = 3.453(2) Å, angle = 141° [1] [2]

Supramolecular architecture:

The hydrogen bonding network creates a complex three-dimensional structure where three of the four primary hydrogen bonds involve the N—O group as acceptor, suggesting the oxygen atom maintains close to three lone pairs [1] [2]. The arrangement induces efficient π–π stacking of the aromatic rings with a short contact distance of 3.569(1) Å between neighboring pyridine rings [1] [2]. The interacting rings are nearly parallel with an angle of only 2.13(1)° between neighboring aromatic systems [1] [2].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR Characteristics:

The proton nuclear magnetic resonance spectrum of 3,5-dimethylpyridine-N-oxide exhibits distinctive features reflecting the C₂ᵥ symmetry of the molecule [4]. The aromatic protons appear as septuplets due to long-range dipolar coupling interactions with the methyl group protons [4]:

  • H-2 and H-6 (equivalent): δ 6.9 ppm (septuplet, J ≈ 0.75 Hz) [4]
  • H-4: δ 7.9 ppm (septuplet, J ≈ 0.75 Hz) [4]
  • Methyl groups: δ 2.3 ppm (septuplet, J ≈ 0.75 Hz) [4]

The septuplet multiplicity arises from dipolar spatial interactions among the three methyl hydrogen nuclei with the aromatic protons, despite being separated by more than four bonds [4]. This phenomenon occurs due to the free σ-bond rotation in the methyl groups, which allows super-hyperfine proton-proton interactions to manifest in the signal multiplicity [4].

¹³C NMR Characteristics:

The carbon-13 spectrum reflects the molecular symmetry, making equivalent carbons chemically identical [4]:

  • Methyl carbons (C-7, C-8): δ 18 ppm [4]
  • Aromatic carbon (less deshielded): δ 129 ppm [4]
  • Aromatic carbons (more deshielded): δ 137 ppm [4]

The methyl carbons appear at the typical chemical shift for methyl groups attached to aromatic rings [4]. The aromatic region shows signals at 129 ppm for the carbon less influenced by the electronegative nitrogen, and at 137 ppm for carbons more exposed to the magnetic field due to their proximity to the N-oxide functionality [4].

Infrared (IR) and Raman Spectral Features

N—O Stretching Vibrations:

The most characteristic infrared absorption of 3,5-dimethylpyridine-N-oxide is the N—O stretching vibration at 1307 cm⁻¹ [1]. This frequency is red-shifted compared to non-interacting pyridine N-oxide in the gas phase (1320 cm⁻¹), indicating weakening of the N—O bond due to hydrogen bonding interactions in the crystalline hydrate [1]. This spectroscopic evidence supports the crystallographic observation of N—O bond lengthening in the hydrated form [1].

Characteristic IR Absorptions:

The infrared spectrum exhibits several diagnostic features:

  • N—O stretch: 1307 cm⁻¹ (strong, hydrogen-bonded form) [1]
  • Aromatic C=C and C=N stretches: ~1520 and ~1350 cm⁻¹ (medium-strong) [5]
  • Aromatic C—H stretches: 3000-3100 cm⁻¹ (medium intensity) [5]
  • Aliphatic C—H stretches: 2850-3000 cm⁻¹ (strong, methyl groups) [5]
  • Aromatic C=C stretches: 1600-1500 cm⁻¹ (medium-strong) [5]
  • Aromatic C—H out-of-plane bends: 800-900 cm⁻¹ (medium, substitution pattern dependent) [5]

Raman Spectroscopic Features:

While specific Raman data for 3,5-dimethylpyridine-N-oxide are limited in the literature, pyridine N-oxides generally exhibit strong Raman scattering from the aromatic ring breathing modes and N—O stretching vibrations [6]. The symmetric nature of the 3,5-substitution pattern would be expected to enhance certain Raman-active vibrational modes while suppressing others according to selection rules [6].

Thermodynamic and Solubility Properties

Thermal Properties:

3,5-Dimethylpyridine-N-oxide exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions:

  • Melting Point: 100-104°C (373-377 K) [3] [7] [8]
  • Boiling Point: 168°C at 23 mmHg (reduced pressure) [3]
  • Enthalpy of Sublimation: 24.12 ± 0.55 kcal/mol [9]

The relatively low melting point compared to other substituted pyridine N-oxides reflects the steric hindrance introduced by the methyl substituents in the 3,5-positions [3]. The compound demonstrates pronounced hygroscopic character, readily absorbing atmospheric moisture to form the stable dihydrate [1] [2].

Solubility Characteristics:

The solubility profile of 3,5-dimethylpyridine-N-oxide is governed by its polar N-oxide functionality and amphiphilic character:

  • Water solubility: Highly soluble due to hydrogen bonding capability of the N-oxide group [10] [11]
  • Organic solvents: Soluble in polar protic solvents (alcohols) and moderately polar aprotic solvents (chloroform, diethyl ether) [1] [10]
  • Crystallization solvent: Diethyl ether provides optimal conditions for obtaining well-formed crystals [1] [2]

Acid-Base Properties:

The compound exhibits weakly basic character with a pKa value of 1.181 for protonation at the N-oxide oxygen atom [3]. This relatively low pKa reflects the reduced basicity of N-oxides compared to their parent pyridines, due to the formal positive charge on nitrogen [3].

Physical Appearance:

3,5-Dimethylpyridine-N-oxide typically appears as a white to light yellow crystalline powder [3] [7] [12]. The color may vary depending on purity and storage conditions, with exposure to light or moisture potentially causing slight discoloration [3]. The anhydrous form is a colorless to pale yellow liquid with a distinctive pyridine-like odor [10] [11].

Density and Related Properties:

  • Predicted density: 1.00 ± 0.1 g/cm³ [3]
  • Crystal density: 1.194 Mg m⁻³ (hydrated form) [1] [2]

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3718-65-8

Wikipedia

3,5-Dimethylpyridine-N-oxide

Dates

Last modified: 08-16-2023

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